(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one is a complex organic compound that features a benzodioxole ring and a tetrahydrocarbazole moiety linked by a propenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone chain to a saturated chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and tetrahydrocarbazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)prop-2-en-1-one
- (2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a tetrahydrocarbazole moiety linked by a propenone chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H19NO3/c24-22(12-10-15-9-11-20-21(13-15)26-14-25-20)23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1,3,5,7,9-13H,2,4,6,8,14H2/b12-10+ |
InChI Key |
IPCMPHHJAIICOX-ZRDIBKRKSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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